molecular formula C9H10BrNO2 B13472763 1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene CAS No. 1803807-56-8

1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene

Cat. No.: B13472763
CAS No.: 1803807-56-8
M. Wt: 244.08 g/mol
InChI Key: CYOJMZDJJKLLOP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C9H10BrNO2. This compound is characterized by a benzene ring substituted with a bromomethyl group, two methyl groups, and a nitro group. It is a significant intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene typically involves a multi-step process starting from toluene. The steps include:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide).

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed:

    Nucleophilic Substitution: Various substituted benzyl derivatives.

    Reduction: 1-(Aminomethyl)-2,4-dimethyl-5-nitrobenzene.

    Oxidation: 1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzoic acid.

Scientific Research Applications

1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro group can also undergo redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring allows for selective reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1803807-56-8

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-(bromomethyl)-2,4-dimethyl-5-nitrobenzene

InChI

InChI=1S/C9H10BrNO2/c1-6-3-7(2)9(11(12)13)4-8(6)5-10/h3-4H,5H2,1-2H3

InChI Key

CYOJMZDJJKLLOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CBr)[N+](=O)[O-])C

Origin of Product

United States

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